molecular formula C14H9Cl2N2O5P B131292 2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone CAS No. 147394-94-3

2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone

Cat. No. B131292
CAS RN: 147394-94-3
M. Wt: 387.1 g/mol
InChI Key: IXZONVAEGFOVSF-UHFFFAOYSA-N
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Description

Quinazolinones are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound , 2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone, is a phosphorylated quinazolinone derivative. This class of compounds has been explored for various pharmacological properties, including antioxidant, anticancer, antimicrobial, and as histamine H3 receptor inverse agonists .

Synthesis Analysis

The synthesis of quinazolinone derivatives often involves the cyclization of anthranilic acid derivatives or the condensation of amides with isatoic anhydride. In one study, 3-(2-(Ethynyl)phenyl)quinazolinones were used as precursors for the synthesis of phosphorylated quinazolinones under visible light irradiation, using a photocatalyst and diarylphosphine oxides . This method represents a novel approach to introducing the phosphoryloxy group into the quinazolinone scaffold, which could potentially be applied to synthesize the compound of interest.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives can be elucidated using various spectroscopic techniques such as FT-IR, mass spectrometry, 1H-NMR, and 13C-NMR. For instance, a new quinazolinone compound was characterized by single-crystal X-ray diffraction analysis, revealing a two-dimensional network structure formed by hydrogen bonds and electrostatic interactions . These techniques are crucial for confirming the structure of synthesized compounds, including the placement of substituents like chlorine and the phosphoryloxy group.

Chemical Reactions Analysis

Quinazolinones can undergo a variety of chemical reactions, including cyclization, substitution, and addition reactions. The visible-light-induced cascade cyclization mentioned earlier is an example of how quinazolinones can be chemically modified to generate complex structures . The reactivity of the chlorine and phosphoryloxy substituents would also be important in further chemical transformations of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazolinone derivatives, such as solubility, melting point, and stability, can be influenced by their substituents. The presence of chlorine and phosphoryloxy groups is likely to affect the compound's polarity, solubility in various solvents, and its ability to form intermolecular interactions. These properties are essential for understanding the compound's behavior in biological systems and its potential as a drug candidate.

Scientific Research Applications

Tumor Detection and Therapy

  • Enzyme-Mediated Cancer Imaging and Therapy (EMCIT) : This novel technology uses enzyme-mediated hydrolysis of water-soluble prodrugs to entrapped radioiodinated compounds within solid tumors for noninvasive tumor detection and therapy. The compound 2-(2'-phosphoryloxyphenyl)-6-[(125)I]iodo-4-(3H)-quinazolinone is hydrolyzed in vivo by alkaline phosphatase, an enzyme overexpressed by many tumor cell lines, to a water-insoluble drug, facilitating specific tumor detection and therapy (Wang et al., 2007).

Fluorogenic Precipitating Substrates of Phosphatases

  • Visualization of Enzymatic Activities : 2-(2'-phosphoryloxyphenyl)-4(3H)-quinazolinone derivatives serve as fluorogenic precipitating substrates for acid and alkaline phosphatases. They can be specifically hydrolyzed into fluorescent precipitates, aiding in sensitive fluorescence histochemistry and cytochemistry, especially for detecting immobilized phosphatase activities (Huang et al., 1992).

Biological Activity Studies

  • Antimicrobial Activity : New 2-(3-chloro-1-benzothiophen-2-yl)-3-(substituted-phenyl)-4-(3H)-quinazolinones derivatives were synthesized and showed promising antibacterial and antifungal activity (Naganagowda & Petsom, 2011).
  • Antioxidant Properties : The antioxidant properties of 2-substituted quinazolin-4(3H)-ones were explored, showing the necessity of hydroxyl groups for significant antioxidant activity. This research helps understand structure–antioxidant activity relationships (Mravljak et al., 2021).

Chemical Synthesis and Characterization

  • Novel Synthesis Methods : Various methods have been developed for the synthesis of quinazolinone derivatives, providing insights into their chemical properties and potential applications in different fields (López et al., 2000).

Detection and Imaging Applications

  • Fluorescent Probes for Hydrogen Peroxide Detection : A novel 2-(2′-hydroxy-5′-chlorophenyl)-6-chloro-4(3H)-quinazolinone-based fluorescent probe was developed for H2O2 analysis, demonstrating potential for rapid detection in various applications (Cai et al., 2015).

Mechanism of Action

Target of Action

Elf-97, also known as 2-(5’-Chloro-2’-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone or 4-chloro-2-(6-chloro-4-oxo-1,4-dihydroquinazolin-2-yl)phenyl dihydrogen phosphate, primarily targets phosphatases . Phosphatases are enzymes that remove phosphate groups from molecules, playing a crucial role in various cellular processes such as signal transduction, cell differentiation, and energy metabolism .

Mode of Action

Elf-97 acts as a substrate for phosphatases . In its initial state, the Elf-97 phosphatase substrate is soluble and fluoresces weakly in the blue range . When its phosphate group is enzymatically removed by phosphatases, it forms an intensely fluorescent yellow-green precipitate at the site of enzymatic activity . This process is referred to as Enzyme-Labeled Fluorescence (ELF) .

Biochemical Pathways

The biochemical pathways affected by Elf-97 are those involving phosphatases . Phosphatases are involved in a wide variety of cellular processes, including signal transduction, cell differentiation, and energy metabolism . By acting as a substrate for these enzymes, Elf-97 can influence these pathways and their downstream effects .

Result of Action

The primary result of Elf-97’s action is the production of a bright and photostable yellow-green fluorescent precipitate at the site of phosphatase activity . This precipitate has several unique spectral characteristics, including an extremely large Stokes shift, making it easily distinguishable from endogenous fluorescence . This makes Elf-97 a valuable tool for detecting phosphatase activity in various biological contexts, including fixed, cultured cells, tissue cryosections, bacterial colonies, biofilms, and samples of marine phytoplankton .

Action Environment

The action, efficacy, and stability of Elf-97 can be influenced by various environmental factors. For instance, the presence and activity of phosphatases, which serve as the target for Elf-97, can vary depending on the specific biological and environmental context . Additionally, factors such as pH and temperature could potentially influence the enzymatic activity of phosphatases and thus the action of Elf-97.

properties

IUPAC Name

[4-chloro-2-(6-chloro-4-oxo-3H-quinazolin-2-yl)phenyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N2O5P/c15-7-1-3-11-9(5-7)14(19)18-13(17-11)10-6-8(16)2-4-12(10)23-24(20,21)22/h1-6H,(H,17,18,19)(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXZONVAEGFOVSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)NC(=N2)C3=C(C=CC(=C3)Cl)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N2O5P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163695
Record name 2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

147394-94-3
Record name ELF 97
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147394-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147394943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone
Reactant of Route 2
2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone
Reactant of Route 3
2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone
Reactant of Route 4
2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone
Reactant of Route 5
2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone
Reactant of Route 6
2-(5'-Chloro-2'-phosphoryloxyphenyl)-6-chloro-4-(3H)-quinazolinone

Q & A

Q1: How does ELF-97 interact with phosphatases and what are the downstream effects of this interaction?

A1: ELF-97 acts as a substrate for phosphatase enzymes. [] When a phosphatase enzyme cleaves the phosphate group from ELF-97, the remaining molecule, ELF-97 alcohol, rapidly precipitates at the site of enzymatic activity. [] This precipitate emits a bright yellow-green fluorescence under UV excitation, allowing for the visualization and localization of phosphatase activity. []

Q2: What is the molecular formula and weight of ELF-97?

A2: The molecular formula of ELF-97 is C15H9Cl2NO4P, and its molecular weight is 370.12 g/mol.

Q3: Is ELF-97 compatible with different biological samples and fixation methods?

A4: ELF-97 demonstrates compatibility with various biological samples, including cultured cells, tissue sections, and whole-mount embryos. [] It has been successfully used with different fixation methods, although optimization might be required for optimal signal intensity.

Q4: How photostable is the fluorescent signal produced by ELF-97 compared to other fluorophores like fluorescein?

A5: The ELF-97 alcohol precipitate exhibits superior photostability compared to fluorescein. [] This allows for multiple photographic exposures without significant signal loss, making it suitable for detailed microscopy and imaging applications.

Q5: What are some specific applications of ELF-97 in biological research?

A5: ELF-97 has been extensively used in:

  • Detecting endogenous alkaline phosphatase activity in various cell types, including osteosarcoma cells, chondrocytes, and neutrophils. [, , ]
  • Visualizing alkaline phosphatase activity in tissues like zebrafish intestine, ovary, kidney, and white lupin roots. [, ]
  • Studying phosphatase activity in environmental samples, such as marine bacteria and phytoplankton populations. [, , ]
  • Immunohistochemistry and immunofluorescence applications to detect antigens and cellular structures using alkaline phosphatase-conjugated antibodies. [, , ]
  • Investigating the role of phosphatases in various biological processes, including phosphate stress response, nutrient cycling, and cell signaling. [, , ]

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